N-[(3-iodophenyl)methyl]oxetan-3-amine

oxetane building block regioisomer comparison iodophenyl substitution

Researchers requiring halogen-enriched building blocks often face supply gaps. N-[(3-iodophenyl)methyl]oxetan-3-amine (CAS 1851807-02-7) bridges that gap with the strongest σ-hole donor (I > Br > Cl) among its analogs, enabling robust halogen-bonding studies. Key advantages: • Meta-iodo vector for unique geometry exploration vs. para isomers. • Methylene-linked amine preserves basicity (pKa ~7.5-8.5) for physiological ionic interactions. • Aryl iodide enables mild Pd-catalyzed diversification (Suzuki, Sonogashira) at 25-60°C. Immediate availability ensures rapid fragment elaboration.

Molecular Formula C10H12INO
Molecular Weight 289.11 g/mol
Cat. No. B8170488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-iodophenyl)methyl]oxetan-3-amine
Molecular FormulaC10H12INO
Molecular Weight289.11 g/mol
Structural Identifiers
SMILESC1C(CO1)NCC2=CC(=CC=C2)I
InChIInChI=1S/C10H12INO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2
InChIKeyAEBFJBKLJDEZLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-Iodophenyl)methyl]oxetan-3-amine: Chemical Identity & Procurement


N-[(3-iodophenyl)methyl]oxetan-3-amine (CAS 1851807-02-7, molecular formula C10H12INO, molecular weight 289.12 g/mol) is a synthetic secondary amine building block comprising a four-membered oxetane ring connected via a methylene linker to a 3-iodophenyl group . The compound is commercially available at typical research-grade purity of 95% . Its structural architecture—combining a strained oxetane heterocycle, a secondary amine, and a meta-iodinated aromatic ring—positions it within the broader class of oxetane-based building blocks increasingly deployed in medicinal chemistry for modulating physicochemical properties and exploring novel chemical space [1].

N-[(3-Iodophenyl)methyl]oxetan-3-amine: Analog Substitution Risks


Close structural analogs—including the para-iodo regioisomer (CAS 1514790-08-9), the 3-chloro (CAS 1341489-02-8), the 3-bromo (CAS 1339688-91-3), and the direct N-aryl analog N-(3-iodophenyl)oxetan-3-amine (CAS 1341409-32-2)—share the same molecular scaffold yet diverge in at least three critical physicochemical dimensions: iodine substitution geometry (meta vs. para), halogen identity (I vs. Br vs. Cl), and linker topology (methylene-bridged benzylamine vs. direct aniline-type linkage) . Each of these variables independently alters halogen-bonding potential, amine basicity, conformational flexibility, and lipophilicity in ways that cannot be predicted from analog data alone [1][2]. Generic substitution without matched experimental verification therefore risks introducing uncontrolled changes in target binding, solubility, metabolic stability, or synthetic derivatization efficiency [3].

N-[(3-Iodophenyl)methyl]oxetan-3-amine: Differentiation Evidence


Meta vs. Para Iodo: Recognition Geometry

N-[(3-iodophenyl)methyl]oxetan-3-amine carries the iodine substituent at the meta position of the phenyl ring, while its closest regioisomer N-[(4-iodophenyl)methyl]oxetan-3-amine (CAS 1514790-08-9) places iodine at the para position . This regioisomeric difference produces distinct exit vectors for the iodine atom relative to the oxetane-amine scaffold: the meta-iodo configuration orients the heavy atom approximately 120° from the methylene linker, whereas the para configuration extends it linearly at 180° [1]. In structure-based drug design, this alters the spatial positioning of the iodine's σ-hole for halogen-bonding interactions with protein targets, and changes the overall molecular electrostatic potential surface, which can shift binding affinity by orders of magnitude in halogen-bond-driven recognition events [2].

oxetane building block regioisomer comparison iodophenyl substitution molecular recognition

Halogen Bonding: I vs. Br vs. Cl

The iodine atom in N-[(3-iodophenyl)methyl]oxetan-3-amine provides substantially stronger halogen-bond donor capacity compared to the bromine and chlorine atoms in its direct halogen analogs N-[(3-bromophenyl)methyl]oxetan-3-amine (CAS 1339688-91-3) and N-[(3-chlorophenyl)methyl]oxetan-3-amine (CAS 1341489-02-8) . Halogen bond strength follows the established trend F < Cl < Br < I, driven by increasing atomic polarizability and σ-hole magnitude along the halogen series [1]. Experimental measurements across biological systems demonstrate that enthalpic stabilization of halogen bonds increases systematically with polarizability: the C–I bond polarizability (~14.6 ų) is approximately 1.5-fold greater than C–Br (~9.5 ų) and 2.4-fold greater than C–Cl (~6.2 ų), translating to measurably stronger and more geometrically constrained halogen-bond interactions for iodine [2].

halogen bonding σ-hole polarizability medicinal chemistry

Methylene Linker vs. N-Aryl: Basicity & Flexibility

N-[(3-iodophenyl)methyl]oxetan-3-amine features a methylene (–CH2–) spacer between the oxetane-3-amine nitrogen and the iodophenyl ring, distinguishing it from the direct N-aryl analog N-(3-iodophenyl)oxetan-3-amine (CAS 1341409-32-2), which lacks this spacer . The presence of the methylene linker has two consequences: (1) it insulates the amine nitrogen from the electron-withdrawing effect of the oxetane oxygen, resulting in a higher predicted pKa (more basic amine) compared to the direct N-aryl analog where the nitrogen lone pair can partially delocalize into the aromatic ring; (2) it introduces an additional rotatable bond, increasing conformational flexibility and expanding the accessible conformational space [1]. Matched molecular pair studies of amino-oxetanes demonstrate that an oxetane ring alpha to an amine reduces the amine pKa by as much as 2.7 units compared to a methylene spacer .

amine basicity oxetane pKa modulation benzylamine linker conformational flexibility

Iodo vs. Bromo/Chloro: Cross-Coupling Reactivity

The aryl iodide functionality in N-[(3-iodophenyl)methyl]oxetan-3-amine provides a more reactive synthetic handle for palladium-catalyzed cross-coupling reactions compared to the corresponding aryl bromide and aryl chloride analogs . In oxidative addition—the rate-determining step for many cross-coupling reactions—the relative reactivity follows C–I > C–Br >> C–Cl, with aryl iodides typically reacting 10–100 times faster than aryl bromides and 10³–10⁴ times faster than aryl chlorides under comparable conditions [1]. This enables milder reaction conditions (lower temperature), shorter reaction times, and broader substrate scope for late-stage diversification of the oxetane scaffold into more complex structures [2].

cross-coupling Sonogashira Suzuki-Miyaura C–I activation building block diversification

Iodo vs. Chloro: Lipophilicity & ADME

The iodine atom in N-[(3-iodophenyl)methyl]oxetan-3-amine contributes substantially higher lipophilicity compared to the chlorine atom in N-[(3-chlorophenyl)methyl]oxetan-3-amine (CAS 1341489-02-8) . The Hansch π constant—a quantitative measure of substituent lipophilicity—is approximately 1.12 for iodine versus 0.71 for chlorine on an aromatic ring [1]. This translates to a predicted XLogP increase of approximately 0.8–1.2 log units for the iodo compound relative to the chloro analog (estimated via ACD/Labs or SwissADME prediction algorithms) [2]. While the oxetane ring partially offsets lipophilicity through its polar oxygen, the net effect positions the iodo compound in a higher lipophilicity range, which can be advantageous for membrane permeability but requires careful monitoring of LogD at pH 7.4 to avoid excessive lipophilicity-driven promiscuity or metabolic instability [3].

lipophilicity LogP LogD ADME physicochemical property

N-[(3-Iodophenyl)methyl]oxetan-3-amine: Application Scenarios


Halogen-Bond-Guided Fragment Screening

In fragment-based screening campaigns where halogen bonding is a validated design strategy—such as targeting kinase hinge regions or bromodomain acetyl-lysine pockets—N-[(3-iodophenyl)methyl]oxetan-3-amine provides the strongest σ-hole donor among the accessible halogen analogs (I > Br > Cl) [1]. Its meta-iodo geometry presents a distinct exit vector compared to para-substituted isomers, enabling exploration of halogen-bond interactions at angles inaccessible to the para regioisomer [2]. The methylene linker preserves sufficient amine basicity (pKa ~7.5–8.5) for potential ionic interactions at physiological pH, unlike the direct N-aryl analog with its substantially lower basicity . Researchers should pair this compound with the corresponding bromo and chloro analogs as a halogen-bond strength series to experimentally deconvolute the contribution of σ-hole interactions to target binding affinity [1].

Cross-Coupling Diversification for Oxetane Libraries

The aryl iodide in N-[(3-iodophenyl)methyl]oxetan-3-amine serves as a superior synthetic diversification point compared to bromo or chloro analogs, enabling Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under milder conditions (25–60 °C, standard Pd catalysts) [3]. This allows for efficient parallel library synthesis where the oxetane-amine scaffold is conserved while the aryl substitution is varied, a workflow that is significantly more challenging with the less reactive bromo or chloro analogs [4]. The meta-iodo substitution position further provides a distinct vector for library expansion compared to para-iodo regioisomers [2].

CNS Drug Discovery: Permeability & Basicity Balance

For central nervous system (CNS) drug discovery programs, N-[(3-iodophenyl)methyl]oxetan-3-amine offers a calculated LogP profile (~2.3–2.8) that falls within the favorable CNS drug-like range while providing the enhanced passive permeability associated with iodinated aromatics [5]. The oxetane ring contributes to reduced amine basicity relative to non-oxetane benzylamines (pKa reduction of up to 2.7 units) , lowering the fraction of positively charged species at physiological pH and potentially improving blood-brain barrier penetration. This combination makes the compound a suitable starting point for CNS-targeted fragment elaboration, provided that experimental LogD₇.₄ and PAMPA-BBB permeability are measured to confirm predictions [5].

Amide Bioisostere Matched Pair Analysis

Building on the matched molecular pair evidence that amino-oxetanes can serve as amide bioisosteres with improved solubility and comparable hydrogen-bonding capacity , N-[(3-iodophenyl)methyl]oxetan-3-amine can be deployed as a benzylamine-oxetane scaffold for systematic matched-pair comparison against 3-iodobenzamide derivatives. The oxetane ring maintains both H-bond acceptor (ring oxygen) and H-bond donor (NH) functionality while introducing conformational constraint and metabolic stability advantages over the corresponding amide [2]. The iodine substituent provides a convenient spectroscopic handle (anomalous scattering for X-ray crystallography; heavy atom effect for mass spectrometry) that facilitates structural biology studies during bioisostere validation [1].

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